N-acetyl-D-galactosaminate
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Overview
Description
N-acetyl-D-galactosaminate is a member of galactonates. It derives from a D-galactonate. It is a conjugate base of a N-acetyl-D-galactosaminic acid.
Scientific Research Applications
Role in Blood Group Determination
N-acetyl-D-galactosaminate plays a crucial role in blood group determination. Studies have shown that N-acetyl-D-galactosaminyltransferase, which transfers N-acetyl-D-galactosamine to specific receptors, is present in human serum and erythrocyte membranes. This enzyme is involved in the determination of blood group A antigenicity, as it was found in individuals with blood group A or AB but not in those with blood groups B or O (Kim, Perdomo, Bella, & Nordberg, 1971). Another study also confirmed the presence of an N-acetyl-D-galactosaminyltransferase in human milk from donors of blood type A or AB, highlighting its role in forming blood type A structural determinants (Kobata & Ginsburg, 1970).
Involvement in Cancer and Potential as a Drug Target
N-acetyl-D-galactosamine is implicated in cancer development and progression. UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase-6 (pp-GalNAc-T6), a member of the N-acetyl-D-galactosamine transferase family, is upregulated in several types of cancer. Abnormally glycosylated forms of mucin 1, a substrate of this enzyme, are used as biomarkers for breast cancer. Therefore, pp-GalNAc-T6 has potential as a target for chemotherapy (Banford & Timson, 2016).
Advances in Optical Sensors
This compound is crucial in the development of optical sensors for various applications. A review highlights the role of N-acetyl-β-d-hexosaminidases, which include N-acetyl-β-d-galactosamine, in developing fluorescence imaging and diagnostics methods. These methods have applications in assessing kidney health, detecting and treating infectious diseases, and imaging cancer (Morsby & Smith, 2022).
Enzymatic Synthesis and Glycoprotein Biosynthesis
N-acetyl-D-galactosamine is involved in the enzymatic synthesis of glycoproteins. An enzyme from sheep submaxillary gland catalyzes the transfer of N-acetyl-d-galactosamine from its uridine diphosphate derivative to protein acceptors, indicating its role in glycoprotein biosynthesis (McGuire & Roseman, 1967).
Biomedical Applications
In the biomedical field, N-acetyl-D-galactosamine has been studied for its role in treating diseases like Tay-Sachs and Sandhoff diseases. Research on the immobilization of β-d-N-acetyl-hexosaminidase (Hex, which acts on N-acetyl-D-galactosamine) on polylactic acid films shows promise for potential biotechnological and biomedical applications (Calzoni et al., 2021).
Properties
Molecular Formula |
C8H14NO7- |
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Molecular Weight |
236.2 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-acetamido-3,4,5,6-tetrahydroxyhexanoate |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9-5(8(15)16)7(14)6(13)4(12)2-10/h4-7,10,12-14H,2H2,1H3,(H,9,11)(H,15,16)/p-1/t4-,5-,6+,7-/m1/s1 |
InChI Key |
LZKNVSNNPRQZJB-MVIOUDGNSA-M |
Isomeric SMILES |
CC(=O)N[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)C(=O)[O-] |
Canonical SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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